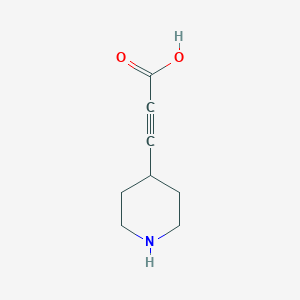
2-Methyl-1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a compound that features a unique structure combining a pyrrolidine ring with a tetrahydrobenzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole typically involves the construction of the pyrrolidine ring followed by its incorporation into the tetrahydrobenzodiazole framework. One common method involves the cyclization of appropriate precursors under specific conditions, such as the use of microwave-assisted organic synthesis (MAOS) to enhance efficiency . The reaction conditions often include the use of catalysts and solvents that facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups to yield more saturated compounds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodiazole compounds .
Scientific Research Applications
2-Methyl-1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Methyl-1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . Molecular docking studies and chemical proteomics can help elucidate these interactions and identify the pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and benzodiazole analogs, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-dione
- Prolinol
Uniqueness
What sets 2-Methyl-1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole apart is its unique combination of the pyrrolidine and tetrahydrobenzodiazole structures, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for drug discovery and other scientific research applications .
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-methyl-1-pyrrolidin-3-yl-4,5,6,7-tetrahydrobenzimidazole |
InChI |
InChI=1S/C12H19N3/c1-9-14-11-4-2-3-5-12(11)15(9)10-6-7-13-8-10/h10,13H,2-8H2,1H3 |
InChI Key |
UUPMBIKPSSWRNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C3CCNC3)CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



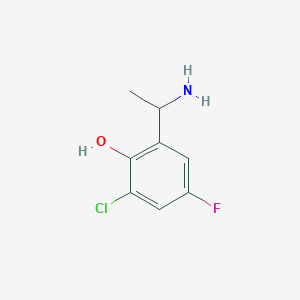
![3-[(2,6-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13273537.png)

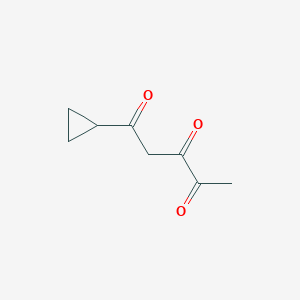
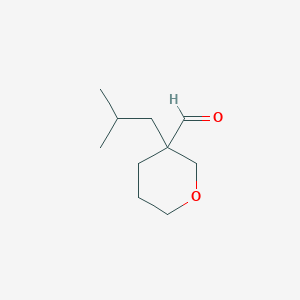
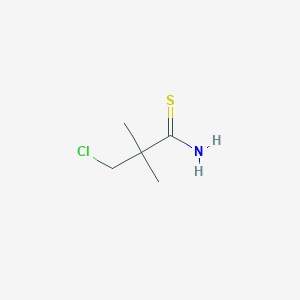
![2-[(Thian-3-yl)amino]ethan-1-ol](/img/structure/B13273571.png)
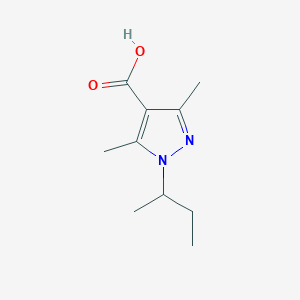
![(2-Ethoxyethyl)[(3-methoxyphenyl)methyl]amine](/img/structure/B13273591.png)
![Ethyl 2-[1-(methylamino)cyclohexyl]acetate](/img/structure/B13273602.png)
![4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13273607.png)
